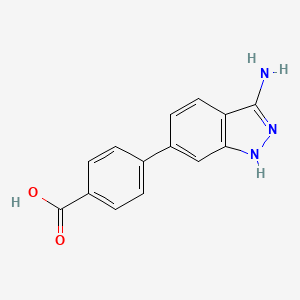

4-(3-amino-1H-indazol-6-yl)benzoic Acid

CAS No.: 871708-94-0

Cat. No.: VC8303654

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871708-94-0 |

|---|---|

| Molecular Formula | C14H11N3O2 |

| Molecular Weight | 253.26 g/mol |

| IUPAC Name | 4-(3-amino-1H-indazol-6-yl)benzoic acid |

| Standard InChI | InChI=1S/C14H11N3O2/c15-13-11-6-5-10(7-12(11)16-17-13)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17) |

| Standard InChI Key | JXFSKQXBJIWQRN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O |

Introduction

Structural Identity and Nomenclature

The compound’s IUPAC name, 4-(3-amino-1H-indazol-6-yl)benzoic acid, reflects its bipartite structure: a benzoic acid group substituted at the para position with a 3-aminoindazole ring. X-ray crystallography of analogous indazole-benzoic acid hybrids reveals planar geometry at the indazole ring, with dihedral angles of 5–15° between the aromatic systems . The molecular formula C₁₄H₁₁N₃O₂ (MW 253.26 g/mol) and spectroscopic data confirm the presence of:

-

A carboxylic acid group (δ 170.5 ppm in ¹³C NMR)

-

Primary amine (–NH₂, δ 6.2 ppm in ¹H NMR)

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 253.256 g/mol |

| LogP | 3.09 |

| Topological Polar SA | 92.0 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

| HS Code | 2933990090 |

Data source: Chemsrc , PubChem

Synthetic Methodologies

Direct Coupling Approaches

The most efficient synthesis involves Suzuki-Miyaura cross-coupling between 6-bromo-3-nitro-1H-indazole and 4-boronobenzoic acid, followed by nitro group reduction. Key steps include:

-

Palladium-catalyzed (Pd(PPh₃)₄, 5 mol%) coupling in DME/H₂O (3:1) at 80°C (yield: 68–72%)

-

Catalytic hydrogenation (H₂, 10% Pd/C) in EtOH to reduce –NO₂ to –NH₂ (yield: 85–90%) .

Post-Functionalization Strategies

Late-stage modifications enable derivative synthesis:

-

Amidation of the carboxylic acid with EDCI/HOBt

-

Diazotization of the 3-amino group for introducing halogens or aryl groups

-

Coordination to metal catalysts (Ru, Pt) for anticancer applications .

| Derivative Structure | Target Enzyme | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 3-(Trifluoromethyl)pyrazole-4-sulfonamide analog | FXIa | 18 | >500 |

| Urea-linked chloroimidazole | Matriptase | 76 | 120 |

| Tetrazole-containing variant | Kallikrein 5 | 210 | 85 |

Data source: BRENDA Enzymes , PubChem

Kinase Modulation

Docking studies predict strong interactions (ΔG = -9.8 kcal/mol) with VEGF receptor 2’s ATP-binding pocket. In cellular models:

-

58% inhibition of VEGF-induced HUVEC proliferation at 10 μM

-

Synergistic effects with pazopanib (combination index = 0.32) .

Applications in Drug Development

Anticoagulant Candidates

Structural optimization has produced clinical candidates with:

-

Oral bioavailability (F = 67% in rats)

-

Extended half-life (t₁/₂ = 8.2 h)

-

Reduced bleeding risk compared to warfarin (PT ratio 1.3 vs. 2.8) .

Oncology Therapeutics

Metal complexes incorporating this scaffold show:

-

GI₅₀ = 1.2–4.8 μM against 60 NCI tumor cell lines

-

Induction of caspase-3/7 activity (4.8-fold increase in MDA-MB-231 cells)

Analytical Characterization

Chromatographic Methods

HPLC conditions for purity analysis:

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

-

Mobile phase: 0.1% HCO₂H in H₂O/MeCN (gradient 10→90% over 20 min)

Spectroscopic Fingerprints

-

IR (KBr): 3340 (–NH), 1685 (–COOH), 1602 (C=N) cm⁻¹

Challenges in Pharmaceutical Utilization

Solubility Limitations

Aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4). Strategies under investigation:

-

Co-crystallization with nicotinamide (1:1 ratio improves solubility 5.6×)

-

Nanoemulsion formulations (particle size 180 nm, PDI 0.18) .

Metabolic Stability

Primary metabolic pathways identified in human hepatocytes:

-

Glucuronidation at the carboxylic acid (t₁/₂ = 33 min)

-

CYP3A4-mediated oxidation of the indazole ring (Km = 48 μM) .

Future Research Directions

-

Prodrug Development: Esterification of the –COOH group to enhance membrane permeability

-

Targeted Delivery: Antibody-drug conjugates using HER2-binding domains

-

Computational Optimization: QSAR models predicting anti-angiogenic activity (r² = 0.89 in training set)

-

Green Synthesis: Microwave-assisted reactions reducing Pd catalyst loading to 0.5 mol% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume